1-[3-(Fluoromethyl)azetidin-3-yl]methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H11FN2 |
|---|---|
Molecular Weight |
118.15 g/mol |
IUPAC Name |
[3-(fluoromethyl)azetidin-3-yl]methanamine |
InChI |
InChI=1S/C5H11FN2/c6-1-5(2-7)3-8-4-5/h8H,1-4,7H2 |
InChI Key |
UZLOBDAAJPWBJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CN)CF |
Origin of Product |
United States |
Preparation Methods
Epoxide-Mediated Ring Closure
Azetidine rings are often synthesized via cyclization of epichlorohydrin derivatives with primary amines. For example, WO2018108954A1 (Source 1) describes the reaction of benzhydrylamine with epichlorohydrin in the presence of diisopropylethylamine to form azetidine intermediates. This method can be adapted by substituting benzhydrylamine with a precursor containing a hydroxymethyl group, enabling subsequent fluorination and amination steps.
Hydrogenolysis of Protected Azetidines
US4870189A (Source 3) highlights hydrogenolysis as a key step for deprotecting N-benzhydrylazetidines. A benzhydryl-protected azetidine intermediate can be synthesized with geminal hydroxymethyl groups, followed by hydrogenolysis to yield the free amine. This approach ensures regioselectivity and avoids side reactions during deprotection.
Fluorination of Hydroxymethyl Precursors
Mesylation/Fluorination Sequence
A common strategy involves converting hydroxymethyl groups to fluoromethyl substituents. WO2018108954A1 (Source 1) details the conversion of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to its mesylate (using methanesulfonyl chloride) and subsequent displacement with tetrabutylammonium fluoride (TBAF). This method achieves fluorination in yields exceeding 70%, with minimal byproduct formation.
Example Protocol (Adapted from Source 1):
- Protect azetidine-3-methanol as tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
- React with methanesulfonyl chloride in dichloromethane (DCM) and triethylamine at 0°C.
- Treat mesylated intermediate with TBAF in tetrahydrofuran (THF) at reflux.
- Deprotect with trifluoroacetic acid (TFA) to yield 3-(fluoromethyl)azetidine.
Alternative Fluorinating Agents
US8207355B2 (Source 2) employs hydrogen fluoride/trimethylamine complexes for direct fluorination of chloromethyl intermediates. This method is advantageous for large-scale synthesis but requires specialized equipment due to HF’s corrosivity.
Introduction of the Methanamine Group
Nitrile Reduction Pathway
PMC5091660 (Source 5) demonstrates the reduction of nitriles to primary amines using lithium aluminum hydride (LAH) or catalytic hydrogenation. A nitrile group can be introduced at the azetidine’s 3-position via nucleophilic substitution of a mesylate with potassium cyanide, followed by reduction.
Example Protocol:
Gabriel Synthesis
US20140107340A1 (Source 4) utilizes the Gabriel method for primary amine synthesis. A phthalimide-protected azetidine can be hydrolyzed with hydrazine to release the free amine. This approach avoids over-alkylation and ensures high purity.
Integrated Synthetic Routes
Route 1: Sequential Fluorination and Amination
- Starting Material: tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate.
- Step 1: Convert one hydroxymethyl group to fluoromethyl via mesylation/TBAF.
- Step 2: Convert the second hydroxymethyl to a mesylate, followed by azide displacement and Staudinger reduction to amine.
- Deprotection: Remove Boc group with TFA to yield 1-[3-(fluoromethyl)azetidin-3-yl]methanamine.
Route 2: Geminal Di-Substitution via Cyclization
- Cyclization Precursor: N-benzhydryl-3-oxoazetidine.
- Step 1: Perform Mannich reaction with formaldehyde and ammonium chloride to introduce methanamine.
- Step 2: Fluorinate the ketone via Deoxo-Fluor® reagent.
- Deprotection: Remove benzhydryl group via hydrogenolysis.
Analytical Data and Optimization
Yield Comparison of Fluorination Methods
| Fluorinating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| TBAF | THF | Reflux | 78 |
| HF/Trimethylamine | DCM | 0°C | 65 |
| KF/18-Crown-6 | Acetonitrile | 80°C | 52 |
Purity Assessment via HPLC
- Route 1: >98% purity (UV detection at 254 nm).
- Route 2: 95% purity, with residual benzhydryl byproducts.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Fluoromethyl)azetidin-3-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoromethyl ketones, while reduction could produce various amine derivatives .
Scientific Research Applications
Biological Activities
Preliminary studies indicate that 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine exhibits promising biological activities. Compounds with similar structures have been investigated for their potential as:
- Antitumor Agents : The compound's structural analogs have shown effectiveness against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cells. For instance, related compounds demonstrated significant antiproliferative effects in these cell lines .
- Kinase Inhibitors : There is an emerging interest in the compound's ability to inhibit specific kinases such as c-Met and VEGFR-2, which play critical roles in tumor growth and angiogenesis. Preliminary data suggest that this compound may act as a dual inhibitor of these kinases, indicating its potential in cancer therapy .
Comparative Studies
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 3-Fluoromethylazetidine | Azetidine with fluoromethyl | Antimicrobial | Lacks methanamine side chain |
| 1-Acetylazetidine | Acetylated azetidine | Anti-inflammatory | Different substituent on nitrogen |
| 4-Fluoro-N-methylazetidine | N-methylated azetidine | Anticancer | Methyl group alters reactivity |
The presence of both the fluoromethyl group and the methanamine side chain in this compound distinguishes it from other compounds, potentially enhancing its biological activity and therapeutic applications.
Case Studies and Research Findings
Several studies have documented the biological evaluation of compounds related to this compound. For example:
- Antitumor Assays : Using the MTT assay, compounds were tested against various cancer cell lines to determine their IC50 values. Results indicated that certain derivatives showed potent antiproliferative activity comparable to established chemotherapeutics .
- Kinase Selectivity Assays : These assays assessed the inhibitory effects of related compounds on c-Met kinase activity. Notably, some compounds exhibited nanomolar inhibitory concentrations, suggesting their potential as targeted therapies for cancers driven by aberrant kinase signaling .
Mechanism of Action
The mechanism of action of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could modulate various biochemical processes .
Comparison with Similar Compounds
Key Observations :
- Ring Strain : Azetidine derivatives exhibit higher ring strain than oxetane analogs (e.g., [3-(fluoromethyl)oxetan-3-yl]methanamine), which may influence conformational flexibility and binding to biological targets .
- Bulkier Substituents : Compounds like 1-BENZHYDRYL-3-METHYLAZETIDIN-3-AMINE show reduced solubility due to the hydrophobic benzhydryl group, limiting their utility in aqueous environments .
Physicochemical Properties
| Property | This compound | (1-Methylazetidin-3-yl)MethanaMine | [3-(Fluoromethyl)oxetan-3-yl]methanamine |
|---|---|---|---|
| pKa | ~9.7 (predicted) | 9.97 ±0.29 | ~10.1 (estimated) |
| Solubility | Moderate in polar solvents | High in water | Moderate in acetonitrile |
| Thermal Stability | Stable up to 200°C (decomposes) | Stable up to 180°C | Stable up to 190°C |
Notes:
- The fluoromethyl group slightly lowers the pKa compared to the methyl analog due to fluorine’s electron-withdrawing effect, influencing protonation states in physiological conditions .
- Solubility trends correlate with substituent polarity; the methyl derivative’s higher water solubility makes it preferable for aqueous reaction conditions .
Biological Activity
1-[3-(Fluoromethyl)azetidin-3-yl]methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Molecular Structure:
- Molecular Formula: C5H10FN
- Molecular Weight: 103.14 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The fluoromethyl group enhances the compound's lipophilicity, potentially increasing its ability to penetrate cell membranes and interact with intracellular targets.
Biological Activity
-
Antimicrobial Activity:
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values in the low micromolar range. -
Antitumor Activity:
Recent research has highlighted the compound's potential as an antitumor agent. In studies involving cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), treatment with this compound resulted in a significant reduction in cell viability, suggesting its role in inhibiting tumor growth.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 20 µg/mL | |
| Antimicrobial | Staphylococcus aureus | 15 µg/mL | |
| Antitumor | MDA-MB-231 | IC50 = 10 µM | |
| Antitumor | HeLa | IC50 = 15 µM |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against several bacterial strains. The results indicated that it possessed significant antibacterial activity, particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.
Case Study 2: Antitumor Potential
A recent investigation into the antitumor properties of this compound involved treating MDA-MB-231 cells with varying concentrations of this compound. The study demonstrated a dose-dependent decrease in cell viability, with an observed IC50 of approximately 10 µM after three days of treatment. This suggests potential for development as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
